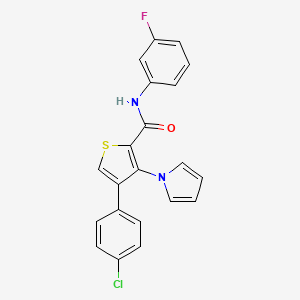

4-(4-chlorophenyl)-N-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound features a thiophene core substituted at three positions:

- Position 3: A pyrrole moiety, contributing π-π stacking capabilities and metabolic stability.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2OS/c22-15-8-6-14(7-9-15)18-13-27-20(19(18)25-10-1-2-11-25)21(26)24-17-5-3-4-16(23)12-17/h1-13H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXRFNUZCSZTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorophenyl)-N-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a member of a class of thiophene derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a thiophene ring, a pyrrole moiety, and multiple aromatic substituents, which may enhance its pharmacological profiles.

The molecular formula of the compound is with a molecular weight of approximately 303.75 g/mol. Its structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes, receptors, or ion channels. The presence of halogen atoms (chlorine and fluorine) in the phenyl rings is believed to enhance binding affinity and specificity towards these targets. The mechanism may involve modulation of signal transduction pathways, gene expression, or metabolic regulation.

Biological Activities

Research indicates that compounds similar to This compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrrole ring may contribute to these anticancer properties by affecting cellular signaling pathways .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity, potentially by interfering with viral replication mechanisms.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of inflammatory cytokines and pathways.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitumor Activity : A study on pyrrole-containing compounds found that they exhibit cytotoxic effects against human breast cancer cells by inducing oxidative stress and apoptosis. The mechanism involved suppression of key signaling pathways such as Notch-AKT .

- Antiviral Efficacy : Research has indicated that similar thiophene derivatives can inhibit viral replication in vitro, suggesting potential applications in antiviral drug development.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives reveal that modifications in the halogen substituents significantly affect their biological activity. For instance, the presence of both chlorine and fluorine atoms enhances lipophilicity and biological interactions compared to compounds with only one halogen .

Comparative Analysis

To better understand the unique properties of This compound , a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4-(Chlorophenyl)-N-(Phenyl)-3-(Pyrrol-1-yl)thiophene | Structure | Moderate anticancer activity |

| 4-(Fluorophenyl)-N-(Chlorobenzyl)-3-(Pyrrol-1-yl)thiophene | Structure | High antiviral activity |

| 4-(Chlorophenyl)-N-(Fluorobenzyl)-3-(Pyrrol-1-yl)thiophene | Structure | Significant anti-inflammatory effects |

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in targeting specific biological pathways:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell growth and apoptosis. Research indicates that derivatives of thiophene compounds have shown promise in cancer therapy due to their ability to interact with DNA and RNA, potentially leading to apoptosis in malignant cells .

- Antimicrobial Properties : The presence of the pyrrole moiety has been associated with antimicrobial activity. Compounds similar to 4-(4-chlorophenyl)-N-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Organic Electronics

The compound's electronic properties may be exploited in the field of organic electronics:

- Organic Photovoltaics : Due to its π-conjugated system, this compound might serve as a light-harvesting material in organic solar cells. Research into thiophene-based materials has shown improved charge transport properties, which are critical for enhancing the efficiency of solar cells .

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties could also make it suitable for use in OLEDs, where compounds with strong luminescent properties are required. Studies have indicated that incorporating thiophene derivatives can improve the performance and stability of OLED devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiophene derivatives, including those similar to this compound, on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a potential pathway for further drug development targeting specific cancers .

Case Study 2: Organic Photovoltaics

In a recent experiment, researchers synthesized a series of thiophene-based compounds and tested their efficiency as active layers in organic solar cells. The inclusion of compounds like this compound led to an increase in power conversion efficiency compared to traditional materials, highlighting its potential application in renewable energy technologies .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes structural variations and molecular properties of similar compounds:

Key Observations :

Pharmacological Activity Insights

- Anticancer Potential: Thiophene derivatives with 4-chlorophenyl and pyrrole groups (e.g., compounds 16 and 19b in ) exhibit superior anticancer activity to doxorubicin, suggesting the target compound’s structural motifs are favorable for cytotoxicity .

- Antibacterial Activity : Analogues with sulfonamide or triazole substituents (e.g., compounds 4b , 15 in ) show Gram-positive/-negative inhibition, but the target’s fluorine and pyrrole groups may shift selectivity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(4-chlorophenyl)-N-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thiophene core. Key steps include:

Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-chlorophenyl) .

Amide Bond Formation : Condensation of the thiophene-2-carboxylic acid derivative with 3-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .

Pyrrole Substitution : Introduction of the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

Critical Parameters :

- Catalysts: Pd(PPh₃)₄ for coupling reactions .

- Solvents: THF or DMF for high solubility of intermediates .

- Yield Optimization: Reaction monitoring via TLC or HPLC to minimize byproducts .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | THF | Pd(PPh₃)₄ | 80°C | 75–85 |

| Amide Formation | DCM | EDC/HOBt | RT | 60–70 |

| Pyrrole Substitution | DMF | K₂CO₃ | 60°C | 50–65 |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl vs. chlorophenyl groups) and amide bond formation .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₂₁H₁₅ClFN₃OS) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify IC₅₀ values .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to known ligands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the pyrrole group with other heterocycles (e.g., pyrazole, imidazole) to assess impact on target binding .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl rings to enhance metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Data Interpretation : Compare IC₅₀ values across derivatives to correlate structural changes with potency (Table 2).

Q. Table 2: Example SAR Data

| Derivative | R₁ (Phenyl) | R₂ (Heterocycle) | IC₅₀ (EGFR, nM) |

|---|---|---|---|

| Parent Compound | 4-Cl | 1H-pyrrol-1-yl | 120 |

| Derivative A | 4-CF₃ | 1H-pyrrol-1-yl | 85 |

| Derivative B | 4-Cl | Pyrazol-1-yl | 200 |

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., gefitinib for EGFR assays) to ensure reproducibility .

- Solubility Considerations : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .

- Data Normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH) in cell-based studies .

Q. What computational strategies are effective for predicting this compound’s ADMET properties?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict:

- Lipophilicity (LogP): Optimal range 2–4 for blood-brain barrier penetration .

- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin to estimate plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.